4-Fluoro-3-nitrobenzotrifluoride
Overview
Description
4-Fluoro-3-nitrobenzotrifluoride is an organic compound with the molecular formula C₇H₃F₄NO₂. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a fluorine atom at the fourth position and a nitro group at the third position. This compound is known for its applications in various chemical processes, particularly in the synthesis of other complex organic molecules .
Mechanism of Action
Target of Action
4-Fluoro-3-nitrobenzotrifluoride is primarily used as a derivatization reagent in the High-Performance Liquid Chromatography (HPLC) determination of polyamines . Polyamines, such as spermidine, spermine, and the diamine precursor putrescine, are its primary targets . These polyamines play crucial roles in cell growth and differentiation, gene expression, protein synthesis, and ion channel regulation .
Mode of Action
The compound interacts with polyamines through a pre-column derivatization technique for HPLC with UV/VIS spectrophotometric detection . The derivatization process involves the reaction of this compound with polyamines, which results in the formation of derivatives that can be detected and quantified using HPLC .
Biochemical Pathways
Polyamines are involved in various biochemical pathways, including DNA stabilization, gene expression, and cell growth and differentiation .
Pharmacokinetics
As a reagent used in laboratory settings, it’s important to note that its bioavailability would be primarily determined by the conditions under which the derivatization process for hplc is conducted .
Result of Action
The primary result of this compound’s action is the successful derivatization of polyamines, enabling their detection and quantification using HPLC . This allows for the analysis of polyamine levels in various biological samples, contributing to research in cellular biology and biochemistry .
Action Environment
The action of this compound is influenced by the conditions under which the derivatization process is conducted. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the derivatization process and, consequently, the detection and quantification of polyamines . Furthermore, as a chemical compound, this compound should be handled and stored properly to maintain its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-nitrobenzotrifluoride can be synthesized through several methods. One common method involves the nitration of 4-fluorobenzotrifluoride. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. .
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium cyanide, potassium fluoride.
Major Products
Reduction: 4-Fluoro-3-aminobenzotrifluoride.
Substitution: 4-Cyano-3-nitrobenzotrifluoride.
Scientific Research Applications
4-Fluoro-3-nitrobenzotrifluoride is used in various scientific research applications:
Chemistry: It is used as a derivatization reagent in high-performance liquid chromatography (HPLC) for the detection of polyamines. .
Industry: It is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzotrifluoride
- 4-Hydroxy-3-nitrobenzotrifluoride
- 3,4-Difluorobenzotrifluoride
Uniqueness
4-Fluoro-3-nitrobenzotrifluoride is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis. The fluorine atom enhances the compound’s stability and reactivity, while the nitro group provides a site for further chemical modifications .
Properties
IUPAC Name |
1-fluoro-2-nitro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDFCCHSOZWKAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073169 | |
Record name | Benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367-86-2 | |
Record name | 4-Fluoro-3-nitrobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-nitrobenzotrifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 367-86-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitro-α,α,α,4-tetrafluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Fluoro-3-nitrobenzotrifluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFN4U7RYL9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-fluoro-3-nitrobenzotrifluoride in analyzing biogenic amines like putrescine, spermidine, and spermine?
A1: this compound acts as a derivatizing agent. [] This means it reacts with the target molecules (putrescine, spermidine, and spermine in this case) to form derivatives. These derivatives typically have properties that make them more suitable for analysis using techniques like High-Performance Liquid Chromatography (HPLC). [] For example, the derivatives might be more easily separated or detectable than the original compounds.
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